2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and an oxan-4-ylmethyl group attached to an acetamide backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-fluorophenyl acetamide is reacted with a 4-phenyloxan-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-ylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethanol: A related compound with a similar fluorophenyl group but different functional groups.
4-fluorophenyl acetamide: Shares the fluorophenyl group but lacks the oxan-4-ylmethyl moiety.
Uniqueness
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to the presence of both the fluorophenyl and oxan-4-ylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-18-8-6-16(7-9-18)14-19(23)22-15-20(10-12-24-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCQMICTRXGKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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